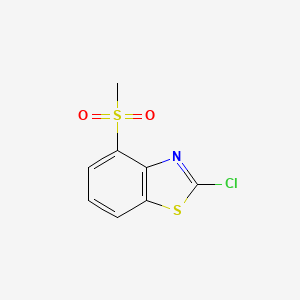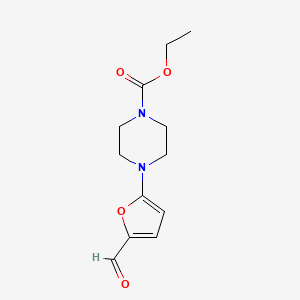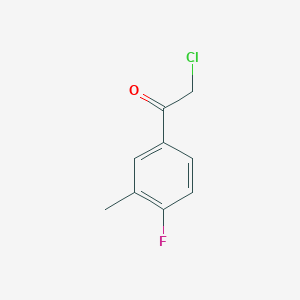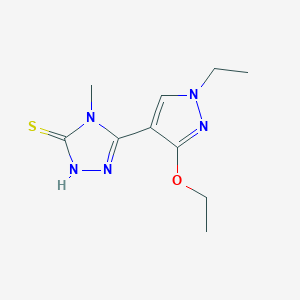
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea
Overview
Description
Synthesis Analysis
The specific synthesis process for “1-Benzyl-3-(2-fluoro-4-iodophenyl)urea” is not provided in the sources I found .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(2-fluoro-4-iodophenyl)urea” is not provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving “1-Benzyl-3-(2-fluoro-4-iodophenyl)urea” are not provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-3-(2-fluoro-4-iodophenyl)urea” are not provided in the sources I found .Scientific Research Applications
Crystal Structure Analysis
Research on compounds similar to 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea, such as benzoylurea pesticides, reveals insights into their crystal structures. For instance, the study on flufenoxuron demonstrates the importance of analyzing dihedral angles and hydrogen bonding in forming three-dimensional architectures, which could be relevant for understanding the physical and chemical properties of related compounds (Youngeun Jeon et al., 2014).
NK1 Receptor Antagonism
The modification of urea derivatives to improve potency and in vivo activity as NK1 receptor antagonists is an area of active research. Substitutions, such as a 4-fluoro group at the phenyl ring and a benzylic methyl group, have been shown to enhance the activity of these compounds (H. Shue et al., 2006).
Enzyme Inhibition
The synthesis of phenyl ureas with specific substitutions has been explored for their inhibition activity against acetylcholinesterase and butyrylcholinesterase. These compounds show potential for therapeutic applications in diseases where enzyme inhibition is beneficial (Vladimír Pejchal et al., 2011).
Antimicrobial Activity
Substituted benzoxazaphosphorin 2-yl ureas have been synthesized and characterized, showing good antimicrobial activity. This suggests potential applications of similar compounds in developing new antimicrobial agents (P. Haranath et al., 2007).
Labeling and Imaging Agents
The synthesis of labeled compounds like flufenoxuron with carbon-14 demonstrates the utility of such compounds in research, particularly in developing imaging agents for studying biological processes (Martyn G Gillam, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3-(2-fluoro-4-iodophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FIN2O/c15-12-8-11(16)6-7-13(12)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOYVGOKQOXSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)


![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)






